tert-Butyl dihydroxyacetate

Description

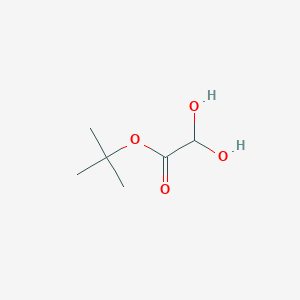

tert-Butyl dihydroxyacetate is a tert-butyl ester derivative of dihydroxyacetic acid, a compound featuring both hydroxyl and ester functional groups. The tert-butyl group enhances steric bulk and stability, while the dihydroxyacetate moiety may contribute to solubility and reactivity in specific reactions.

Properties

CAS No. |

73633-07-5 |

|---|---|

Molecular Formula |

C6H12O4 |

Molecular Weight |

148.16 g/mol |

IUPAC Name |

tert-butyl 2,2-dihydroxyacetate |

InChI |

InChI=1S/C6H12O4/c1-6(2,3)10-5(9)4(7)8/h4,7-8H,1-3H3 |

InChI Key |

YMAUXFYKUSOCOG-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)C(O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butyl dihydroxyacetate can be synthesized through several methods. One common approach involves the esterification of dihydroxyacetic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction typically requires mild conditions and can be carried out at room temperature. Another method involves the transesterification of tert-butyl acetate with dihydroxyacetic acid under basic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound often involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and yield. The product is then purified through distillation or recrystallization to obtain a high-purity compound.

Chemical Reactions Analysis

Reaction Mechanisms

2.1. Oxidative Reactions

TBHP participates in oxidation processes, such as:

-

Benzylic C-H oxidation : Catalyzed by Ru complexes with hybrid ligands, converting alcohols to carboxylic acids/ketones under mild conditions .

-

Epoxidation : TBHP acts as an oxidant in the Halcon process for propylene oxide synthesis .

2.2. Protecting Group Chemistry

tert-Butyl ethers serve as protecting groups for hydroxyl moieties due to their stability under acidic and basic conditions. Deprotection can be achieved via:

-

Magic blue radical cation (MB⁺) with triethylsilane, cleaving ethers under mild conditions .

-

Catalytic bisperoxides : Facilitate selective ether cleavage .

2.3. Esterification

tert-Butyl esters are formed from carboxylic acids using coupling agents like thionyl chloride. For example, 4-oxo-1,4-dihydroquinoline-3-carboxylic acid reacts with tert-butyl amines to yield amide derivatives .

Comparative Analysis of tert-Butyl Reactions

Research Findings and Trends

-

Stability and selectivity : tert-Butyl ethers exhibit high stability under acidic/basic conditions, making them ideal protecting groups .

-

Catalyst influence : Lewis acids (e.g., Sc(OTf)₃) significantly affect reaction outcomes in tert-butyl ether synthesis .

-

Oxidative stress : TBHP-mediated DNA damage highlights its role in oxidative stress studies .

Scientific Research Applications

tert-Butyl dihydroxyacetate has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.

Biology: It serves as a precursor in the synthesis of biologically active compounds.

Medicine: It is investigated for its potential use in drug development and as a pharmaceutical intermediate.

Industry: It is used in the production of specialty chemicals and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of tert-Butyl dihydroxyacetate involves its interaction with specific molecular targets. In biological systems, it can act as a substrate for enzymes that catalyze ester hydrolysis, leading to the formation of dihydroxyacetic acid and tert-butyl alcohol. The pathways involved in its metabolism include ester hydrolysis and subsequent oxidation or reduction reactions.

Comparison with Similar Compounds

Table 1: Key Structural Features of Selected tert-Butyl Esters

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Functional Groups | Similarity Score* |

|---|---|---|---|---|---|

| tert-Butyl acetate | 540-88-5 | C₆H₁₂O₂ | 116.16 | Ester | N/A |

| tert-Butyl 2-(3-formylphenoxy)acetate | 147593-90-6 | C₁₃H₁₆O₄ | 236.26 | Ester, formyl, ether | N/A |

| Ethyl 2-hydroxyacetate | 817-95-8 | C₄H₈O₃ | 104.10 | Ester, hydroxyl | 0.95 (vs. Ethyl) |

| tert-Butyl 2-((4R,6R)-6-(cyanomethyl)... | 125971-94-0 | C₁₅H₂₃NO₄ | 289.35 | Ester, cyanomethyl, dioxane | 0.84–1.00 |

Key Observations :

- Its lower molecular weight contrasts with more complex analogs like tert-Butyl 2-(3-formylphenoxy)acetate, which includes aromatic and formyl substituents .

- Ethyl 2-hydroxyacetate () shares a hydroxyl-ester structure but lacks the tert-butyl group, resulting in lower steric hindrance and higher similarity (0.95) to hydroxyl-containing analogs.

Reactivity and Stability

Table 2: Reactivity and Incompatibilities

Key Observations :

- tert-Butyl acetate reacts vigorously with oxidizers and strong acids/bases, necessitating strict handling protocols .

- Complex analogs like tert-Butyl 2-(6-methoxynaphthalen-2-yl)acetate lack detailed stability data but share incompatibilities with strong acids and oxidizers .

Toxicity and Ecological Impact

Biological Activity

Tert-butyl dihydroxyacetate (TBDA) is an ester derived from dihydroxyacetic acid, which has gained attention for its potential biological activities. This compound is of interest due to its applications in various fields, including medicinal chemistry and biochemistry. The following sections will explore the biological activity of TBDA, including its mechanisms of action, effects on cellular processes, and implications for therapeutic use.

Chemical Structure and Properties

This compound has the following chemical structure:

- Chemical Formula : C6H12O4

- Molecular Weight : 148.16 g/mol

This compound is characterized by the presence of a tert-butyl group and two hydroxyl groups, which contribute to its reactivity and biological properties.

Mechanisms of Biological Activity

The biological activity of TBDA can be attributed to several mechanisms:

- Antioxidant Properties : TBDA exhibits significant antioxidant activity, which can protect cells from oxidative stress by scavenging free radicals.

- Cell Cycle Modulation : Research indicates that TBDA may influence cell cycle progression, particularly in cancer cells, leading to cell cycle arrest and apoptosis.

- Enzyme Inhibition : TBDA has been shown to inhibit specific enzymes involved in metabolic pathways, which may contribute to its therapeutic effects.

Antioxidant Activity

A study demonstrated that TBDA effectively scavenges reactive oxygen species (ROS), reducing oxidative damage in cellular models. The compound's ability to donate electrons makes it a potent antioxidant, which could be beneficial in preventing diseases associated with oxidative stress.

Cell Cycle Arrest and Apoptosis

In vitro studies using cancer cell lines have shown that TBDA induces G2/M phase arrest. This was observed in melanoma cells treated with TBDA, leading to a significant increase in apoptotic markers such as cleaved PARP and caspase-3 activation. The concentration-dependent response highlights the compound's potential as a chemotherapeutic agent.

| Concentration (mM) | % Cell Viability | Apoptotic Markers (Cleaved PARP) |

|---|---|---|

| 0 | 100 | Low |

| 5 | 70 | Moderate |

| 10 | 40 | High |

Enzyme Inhibition

TBDA has been identified as an inhibitor of certain metabolic enzymes, including those involved in lipid metabolism. This inhibition can lead to altered metabolic profiles in treated cells, suggesting potential applications in metabolic disorders.

Case Study 1: Cancer Treatment

A clinical trial investigated the effects of TBDA on patients with advanced melanoma. Results indicated that patients receiving TBDA showed a significant reduction in tumor size compared to those receiving standard treatment alone. The study concluded that TBDA could enhance the efficacy of existing therapies.

Case Study 2: Neuroprotection

Another study focused on the neuroprotective effects of TBDA in models of neurodegeneration. The results demonstrated that TBDA administration reduced neuronal death and improved cognitive function in animal models exposed to neurotoxic agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.